An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile
An In-depth Technical Guide to 2,4-Dichlorobenzoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorobenzoylacetonitrile, also known by its systematic name 3-(2,4-dichlorophenyl)-3-oxopropanenitrile, is a specialized organic compound with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring a dichlorinated benzene ring coupled with a β-ketonitrile moiety, makes it a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for professionals in research and drug development.
Chemical and Physical Properties
A summary of the known and predicted physical and chemical properties of 2,4-Dichlorobenzoylacetonitrile is provided in the table below. It is important to note that some of these properties are predicted and should be confirmed by experimental data where possible.
| Property | Value | Source |
| CAS Number | 39528-61-5 | ChemicalBook[1][2][3] |
| Molecular Formula | C₉H₅Cl₂NO | - |
| Molecular Weight | 214.05 g/mol | - |
| Melting Point | 96-98 °C | PrepChem.com |
| Boiling Point (Predicted) | 350.7 ± 32.0 °C | ChemicalBook[1][3] |
| Density (Predicted) | 1.383 ± 0.06 g/cm³ | ChemicalBook[1][3] |
| pKa (Predicted) | 6.00 ± 0.14 | ChemicalBook[1][3] |
| Storage Temperature | 2-8°C | ChemicalBook[1][3] |
Synthesis of 2,4-Dichlorobenzoylacetonitrile
A common synthetic route to 2,4-Dichlorobenzoylacetonitrile involves the Claisen condensation of an appropriate ester with acetonitrile. A detailed experimental protocol is described below.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is adapted from a known synthetic method.
Materials:
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Ethyl 2,4-dichlorobenzoate
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Anhydrous acetonitrile
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Sodium hydride (80% in oil)
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Anhydrous tetrahydrofuran (THF)
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Diethyl ether
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10% Hydrochloric acid
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Ice-water
Procedure:
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A suspension of sodium hydride (e.g., 6.1 g of 80% strength) in anhydrous tetrahydrofuran (e.g., 100 ml) is prepared in a reaction vessel equipped for reflux.
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A mixture of ethyl 2,4-dichlorobenzoate (e.g., 43.8 g) and anhydrous acetonitrile (e.g., 8.2 g) is added dropwise to the sodium hydride suspension over approximately 1 hour while maintaining the mixture at reflux.
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The reaction mixture is then heated at reflux for an additional hour.
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After cooling to room temperature, diethyl ether (e.g., 150 ml) is added to the mixture.
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The resulting precipitate is collected by suction filtration.
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The collected solid is dissolved in ice-water (e.g., 50 ml).
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The aqueous solution is acidified to a pH of 6 with 10% hydrochloric acid.
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The precipitate that forms is collected by suction filtration, washed with cold ice-water, and dried under vacuum at 40°C.
Expected Yield: This procedure is reported to yield 2,4-Dichlorobenzoylacetonitrile as a solid with a melting point of 96-98°C.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,4-Dichlorobenzoylacetonitrile.
Spectroscopic Data
At present, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 2,4-Dichlorobenzoylacetonitrile is limited. Researchers are advised to perform their own spectral analysis for structure confirmation and purity assessment.
Safety and Handling
General Hazards:
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Toxicity: β-Ketonitriles can be toxic if swallowed, in contact with skin, or if inhaled.
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Irritation: May cause skin and eye irritation.
Handling Precautions:
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C.[1][3]
First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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If inhaled: Move person into fresh air and keep comfortable for breathing.
Researchers should consult the Safety Data Sheet (SDS) for similar compounds and handle 2,4-Dichlorobenzoylacetonitrile with appropriate caution until a specific SDS becomes available.
Potential Applications in Drug Development and Research
The β-ketonitrile functional group is a valuable synthon in organic chemistry. It can participate in a variety of chemical transformations to construct more complex molecular architectures. The presence of the 2,4-dichlorophenyl group can influence the biological activity of resulting compounds. Potential research applications include:
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Synthesis of Heterocyclic Compounds: β-Ketonitriles are precursors to a wide range of heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, which are common scaffolds in medicinal chemistry.
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Enzyme Inhibition Studies: The electrophilic nature of the carbonyl and nitrile groups may allow for interactions with active sites of enzymes, making it a candidate for screening in various biological assays.
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Fragment-Based Drug Discovery: The molecule itself can be considered a fragment for use in fragment-based screening to identify new lead compounds.
Logical Relationship Diagram
Caption: Potential research and development pathways for 2,4-Dichlorobenzoylacetonitrile.
Conclusion
2,4-Dichlorobenzoylacetonitrile is a chemical intermediate with significant potential for the synthesis of novel compounds, particularly within the pharmaceutical and agrochemical sectors. While comprehensive experimental data on its properties are still emerging, the available information on its synthesis provides a solid foundation for its use in research and development. Adherence to appropriate safety protocols is crucial when handling this compound. Further characterization of its physical, chemical, and toxicological properties will be invaluable to the scientific community.
References
- 1. 3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE CAS#: 39528-61-5 [amp.chemicalbook.com]
- 2. 3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE CAS#: 39528-61-5 [m.chemicalbook.com]
- 3. 39528-61-5 CAS MSDS (3-(2',4'-DICHLOROPHENYL)-3-OXOPROPANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
